molecular formula C9H6INO2 B8581228 4-iodo-N-methylphthalimide

4-iodo-N-methylphthalimide

Cat. No.: B8581228
M. Wt: 287.05 g/mol
InChI Key: UJUWNRIXSBMZTJ-UHFFFAOYSA-N
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Description

Overview of Phthalimide (B116566) Core Architecture in Chemical Research

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a privileged structural motif in the fields of organic synthesis, medicinal chemistry, and materials science. sigmaaldrich.comtcichemicals.com This framework consists of a five-membered imide ring fused to a benzene (B151609) ring. rasayanjournal.co.in The chemical properties of phthalimide derivatives are significantly influenced by this architecture, which includes a hydrophobic aromatic portion and a hydrogen-bonding imide group. guidechem.com This structure imparts a unique combination of properties, such as hydrophobicity that allows for passage across biological membranes. guidechem.com

Phthalimides are recognized as versatile building blocks and are used as precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. guidechem.comnih.gov The two electrophilic carbonyl groups flanking the nitrogen atom render the N-H proton acidic (pKa of 8.3), facilitating the formation of the phthalimide anion. rasayanjournal.co.inbeilstein-journals.org This anion is a key nucleophile in various synthetic transformations, most notably as a masked source of ammonia (B1221849). beilstein-journals.org The stability and reactivity of the phthalimide core have made it a focal point of extensive research, leading to the development of numerous derivatives with diverse applications. researchgate.net

Historical Context of Phthalimide Synthesis and Functionalization Methodologies

The traditional and most common method for synthesizing the phthalimide core involves the condensation reaction between phthalic acid or, more frequently, its anhydride (B1165640) with a primary amine. sigmaaldrich.comnih.govresearchgate.net This reaction can be carried out by heating phthalic anhydride with aqueous ammonia or ammonium (B1175870) carbonate to produce the parent phthalimide. beilstein-journals.orgchembk.com

A historically significant functionalization of phthalimide is the Gabriel synthesis, first described by Siegmund Gabriel. Current time information in Bangalore, IN.google.com This reaction transforms primary alkyl halides into primary amines, using the potassium salt of phthalimide as a key reagent. Current time information in Bangalore, IN. The process occurs in two main stages: first, the phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide, forming an N-alkylphthalimide. chemicalbook.com In the second stage, the primary amine is liberated from the N-alkylphthalimide. This is often achieved through hydrazinolysis, known as the Ing-Manske procedure, which releases the amine and forms a stable phthalhydrazide (B32825) precipitate. Current time information in Bangalore, IN.acs.org While foundational, the Gabriel synthesis and other traditional methods can be limited by harsh reaction conditions and sometimes produce low yields, which has driven the development of more advanced and efficient synthetic protocols. sigmaaldrich.combeilstein-journals.org

Positioning of Halogenated Phthalimides within Contemporary Organic Chemistry

Halogenated aromatic compounds, particularly aryl iodides, are exceptionally valuable intermediates in contemporary organic chemistry. uio.nod-nb.info The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive and susceptible to a variety of transformations. This reactivity makes iodinated aromatics preferred substrates for numerous transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

The introduction of an iodine atom onto the phthalimide scaffold, as seen in 4-iodo-N-methylphthalimide , creates a versatile chemical entity. This compound merges the established chemical utility of the phthalimide group with the synthetic flexibility of an aryl iodide. While specific research findings on this compound are not extensively documented in the reviewed literature, its position as a valuable synthetic building block can be inferred. It serves as an ideal precursor for creating more complex molecules by leveraging the reactivity of the C-I bond for coupling reactions, allowing for the attachment of various organic fragments at the 4-position of the phthalimide ring. beilstein-journals.org The N-methyl group provides stability and ensures that reactions can be directed specifically at the iodo-substituted aromatic ring. The utility of related compounds, such as 4-chloro-N-methylphthalimide and 4-nitro-N-methylphthalimide, as intermediates in chemical synthesis further underscores the importance of functionalization at this position. nih.gov

Chemical Compound Data

The table below provides key physical and chemical properties for this compound and related compounds discussed in this article.

Compound NameSynonymMolecular FormulaMolar Mass (g/mol)Melting Point (°C)CAS Number
This compound2-Methyl-5-iodoisoindole-1,3-dioneC₉H₆INO₂287.05Data not available in cited sourcesData not available in cited sources
Phthalimide1,3-IsoindoledioneC₈H₅NO₂147.1323885-41-6
N-Methylphthalimide2-Methylisoindole-1,3-dioneC₉H₇NO₂161.16129-134550-44-7
4-Iodophthalimide5-Iodoisoindoline-1,3-dioneC₈H₄INO₂273.03226 - 22898556-60-6
4-Aminophthalic acid4-Amino-1,2-benzenedicarboxylic acidC₈H₇NO₄181.15344 (dec.)5434-21-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

5-iodo-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H6INO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3

InChI Key

UJUWNRIXSBMZTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo N Methylphthalimide and Precursor Molecules

Established Synthetic Routes to N-methylphthalimide

The formation of the N-methylphthalimide scaffold can be achieved through several reliable methods, primarily involving the formation of the imide ring from phthalic acid derivatives or the alkylation of a pre-formed phthalimide (B116566).

Condensation Reactions of Phthalic Anhydride (B1165640) with Methylamine (B109427)

The most direct and widely used method for synthesizing N-methylphthalimide is the condensation reaction between phthalic anhydride and methylamine. mnstate.eduwikipedia.orgconicet.gov.ar This reaction proceeds in two main stages: the initial nucleophilic attack of methylamine on the anhydride opens the ring to form an intermediate phthalamic acid, which then undergoes dehydration and cyclization to form the imide. researchgate.net

This process can be carried out using either aqueous or gaseous methylamine. researchgate.net Solvent-free procedures have been developed, which are noted for improving product purity and reducing environmental impact. researchgate.net One such method involves reacting phthalic anhydride with methylamine gas under an inert atmosphere at elevated temperatures (140–260°C), followed by crystallization from a water-miscible solvent like ethanol (B145695) or propanol, achieving high yields and purity. researchgate.net

Table 1: Selected Conditions for N-methylphthalimide Synthesis via Condensation

Reactants Solvent Conditions Yield Purity Reference
Phthalic anhydride, Aqueous methylamine Toluene Reflux, 5 hours 94% - researchgate.net
Phthalic anhydride, Aqueous methylamine - Reflux, dehydration >85% ≥97.5% mnstate.edu

Alkylation of Phthalimide with Methylating Agents

An alternative route to N-methylphthalimide involves the N-alkylation of phthalimide. This method is a specific application of the broader Gabriel synthesis of primary amines, where the phthalimide anion acts as a nucleophile. rsc.orggoogle.com The reaction is typically performed by first deprotonating phthalimide with a base to form potassium phthalimide, which is then treated with a methylating agent. researchgate.net

A variety of methylating agents can be employed, including methyl iodide, dimethyl carbonate (DMC), and methyl trifluoroacetate. researchgate.netpku.edu.cnbyjus.com The use of dimethyl carbonate is considered a more environmentally friendly option compared to toxic reagents like methyl iodide. byjus.com The reaction can be facilitated by phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), or conducted in ionic liquids to enhance efficiency and selectivity. rsc.orgbyjus.comgoogle.com

Table 2: Examples of Phthalimide Alkylation for N-methylphthalimide Synthesis

Methylating Agent Base / Catalyst Solvent Conditions Yield Reference
Methyl iodide Potassium carbonate - - 77% researchgate.net
Dimethyl carbonate (DMC) Potassium hydroxide (B78521) / TBAB DMF 120°C, 4 hours 70% byjus.com

Cyclocarbonylation and Related Annulation Strategies

Modern synthetic approaches have introduced palladium-catalyzed reactions for the construction of the phthalimide ring system. Cyclocarbonylation strategies offer an alternative route from different starting materials. libretexts.org These methods can involve the reaction of 2-(N-alkylcarbamoyl)aryl tosylates with carbon monoxide in the presence of a palladium catalyst to form the corresponding N-alkylphthalimides. libretexts.org This annulation strategy builds the heterocyclic ring by forming two new bonds in a single transformative step, showcasing an efficient use of starting materials. While powerful, these methods are often employed for more complex or substituted phthalimides.

Regioselective Functionalization of the N-methylphthalimide Aromatic Ring

The introduction of an iodine atom at the C-4 position of N-methylphthalimide is not typically achieved in a single step. The process involves a strategic, multi-step functionalization of the aromatic ring, beginning with nitration.

Direct Nitration Strategies at the C-4 Position

To introduce a functional group at the C-4 position, a precursor group is required. The established method is the regioselective nitration of N-methylphthalimide to produce 4-nitro-N-methylphthalimide. While some sources report that nitration of N-methylphthalimide yields the 3-nitro derivative exclusively, specific protocols have been developed to favor the formation of the 4-nitro isomer. mnstate.edu

A patented process describes the treatment of N-methylphthalimide with a near-stoichiometric amount of concentrated nitric acid in a solvent system of methylene (B1212753) chloride and concentrated sulfuric acid. google.comgoogle.com Precise temperature control is crucial for regioselectivity. One method involves conducting the reaction at a slow reflux (around 41°C), which results in a product mixture containing predominantly the 4-nitro isomer. google.com

Exploration of Direct Iodination Protocols on N-methylphthalimide

Direct electrophilic iodination of the N-methylphthalimide aromatic ring is challenging and not a commonly reported synthetic route. researchgate.net The introduction of iodine is reliably achieved through an indirect, multi-step sequence starting from the 4-nitro-N-methylphthalimide precursor.

The synthesis proceeds via the following established pathway:

Reduction of the Nitro Group: The 4-nitro-N-methylphthalimide is first reduced to 4-amino-N-methylphthalimide. This transformation is a standard procedure in aromatic chemistry, often carried out using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Iodination (Sandmeyer-type Reaction): The resulting 4-amino-N-methylphthalimide is then converted into the target compound via a diazotization reaction followed by substitution. The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), at low temperatures to form a stable arenediazonium salt. This intermediate is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). byjus.com The diazonio group serves as an excellent leaving group (N₂ gas), allowing the iodide nucleophile to substitute its position on the aromatic ring, yielding 4-iodo-N-methylphthalimide. wikipedia.org This reaction, particularly when using an iodide salt without a copper catalyst, provides an effective method for the synthesis of aryl iodides.

This sequential approach of nitration, reduction, and Sandmeyer-type reaction remains the most practical and explored protocol for the regioselective synthesis of this compound.

Indirect Synthetic Pathways to this compound via Functional Group Interconversions

The synthesis of this compound is often achieved through a multi-step process that begins with a C-4 substituted precursor. This approach is necessary due to the challenges associated with the direct iodination of N-methylphthalimide. The most established indirect pathway involves the transformation of a nitro group at the C-4 position into an amino group, which then serves as a handle for the introduction of iodine via a Sandmeyer-type reaction.

Conversion of C-4 Nitro Precursors to C-4 Amino Derivatives

The initial step in this synthetic sequence is the reduction of 4-nitro-N-methylphthalimide to 4-amino-N-methylphthalimide. The nitro group at the C-4 position can be effectively reduced to a primary amine using various reducing agents. pharm.or.jp Common methods include catalytic hydrogenation or the use of metal-based reducing agents in an acidic medium. sioc-journal.cn

Catalytic hydrogenation is a widely used method for this transformation. google.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. google.com The reaction is generally carried out in a polar solvent like ethanol, methanol, or ethyl acetate (B1210297). google.com However, the low solubility of 4-nitrophthalimide (B147348) derivatives in some of these common solvents can present challenges for heterogeneous hydrogenation. google.com To overcome this, solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can be employed to improve solubility and facilitate the reaction. google.com

Another effective method for the reduction of the nitro group is the use of metals in acidic solutions. For instance, iron powder in the presence of a dilute acid has been shown to successfully reduce N-methyl-4-nitrophthalimide. sioc-journal.cn Tin(II) chloride in hydrochloric acid is another classic reagent for this type of reduction. A study on the synthesis of 4-aminophthalimide, a closely related compound, utilized sodium dithionite (B78146) in an aqueous solution for the reduction of 4-nitrophthalimide. researchgate.net

The choice of reducing agent and reaction conditions can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule.

Table 1: Selected Reagents for the Reduction of 4-Nitro-N-methylphthalimide

ReagentCatalyst/Co-reagentSolventTypical Conditions
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)Dimethylformamide (DMF)20-40 psi, 20-30°C
Iron (Fe) PowderDilute AcidAqueous/AcidicNot specified
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)Not specifiedNot specified
Sodium Dithionite (Na₂S₂O₄)WaterAqueous25°C

This table presents a summary of common reagents and conditions for the reduction of the nitro group on the phthalimide ring, based on literature for similar compounds.

Diazotization and Sandmeyer-Type Iodination of C-4 Amino-N-methylphthalimide

Following the successful reduction of the nitro group, the resulting 4-amino-N-methylphthalimide is converted to the target iodo compound through a two-step process: diazotization followed by a Sandmeyer-type iodination. The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov

The first step, diazotization, involves treating the 4-amino-N-methylphthalimide with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (usually 0–5 °C) to form the corresponding diazonium salt. nih.gov The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.

In the second step, the diazonium salt solution is treated with a source of iodide ions, most commonly potassium iodide (KI). organic-chemistry.org In the classic Sandmeyer reaction for introducing chlorine or bromine, a copper(I) salt is used as a catalyst. nih.gov However, for iodination, the use of a copper catalyst is often not necessary. organic-chemistry.org The reaction with potassium iodide typically proceeds smoothly to yield this compound. organic-chemistry.org In some cases, for more complex substrates or to improve yields, a combination of reagents such as isopentyl nitrite, cuprous iodide, an alkali metal iodide, and iodine in a non-aqueous solvent has been employed for the iodination of aminopurines. clockss.org

A related procedure has been described for the synthesis of 4-bromophthalic anhydride, where the Sandmeyer reaction was performed on di-sodium 4-aminophthalate (B1235162) in hydrobromic acid. sioc-journal.cn This indicates the applicability of this reaction type to the phthalimide system.

Table 2: General Conditions for Diazotization and Sandmeyer-Type Iodination

StepReagentsSolventTypical Temperature
DiazotizationSodium Nitrite (NaNO₂), Strong Acid (e.g., H₂SO₄)Aqueous0–5 °C
IodinationPotassium Iodide (KI)AqueousRoom Temperature to Mild Heating

This table outlines the general conditions for the conversion of an amino group to an iodo group on an aromatic ring via the Sandmeyer reaction.

Nucleophilic Aromatic Substitution on Activated C-4 Positions

Nucleophilic aromatic substitution (SNAr) presents an alternative, though less frequently documented, pathway for the synthesis of this compound. This type of reaction involves the displacement of a good leaving group on an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

In the context of synthesizing this compound, this would require a starting material with a suitable leaving group at the C-4 position, such as a halogen (e.g., fluorine or chlorine) or a nitro group. The phthalimide structure itself, with its two carbonyl groups, provides some electron-withdrawing character, which can facilitate nucleophilic attack.

The reaction would involve treating the activated 4-substituted-N-methylphthalimide with an iodide salt as the nucleophile. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Generally, in SNAr reactions, fluoride (B91410) is an excellent leaving group, followed by the other halogens. nih.gov While the nitro group can also act as a leaving group, it is less common.

While this method is theoretically plausible, specific examples for the synthesis of this compound via SNAr are not prominently featured in the readily available scientific literature, suggesting that the nitro-reduction-diazotization sequence is the more synthetically practical and widely adopted route.

Chemical Reactivity and Transformation Pathways of 4 Iodo N Methylphthalimide

Metal-Catalyzed Cross-Coupling Reactions at the C-4 Iodinated Position

The iodine atom at the C-4 position of the phthalimide (B116566) ring is a key site for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by transition metal catalysts, which is often the initial step in these catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.orgfishersci.es For 4-iodo-N-methylphthalimide, this reaction provides an efficient method for the formation of a new carbon-carbon bond at the C-4 position. The general reactivity trend for the halide in Suzuki-Miyaura coupling is I > Br > OTf >> Cl, making iodinated compounds like this compound highly suitable substrates. fishersci.es

The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base, and a suitable solvent. fishersci.esd-nb.info The base is crucial for the activation of the organoboron species. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. For instance, N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in Suzuki-Miyaura reactions. d-nb.infobeilstein-journals.org

A study on N-methylphthalimide-substituted benzimidazolium salts as catalyst precursors for the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid demonstrated excellent performance, achieving a 99% yield. d-nb.inforesearchgate.net Although this study does not use this compound directly, the high reactivity of the aryl iodide suggests that this compound would be an excellent substrate in similar reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions This table is illustrative and based on typical conditions for related aryl iodides.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O80-100High
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O90High
PEPPSI-Pd-NHC-K₂CO₃DMF80>90 d-nb.info

The C-4 iodinated position of this compound is also amenable to other important palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. fu-berlin.deuwindsor.ca The reaction is typically carried out in the presence of a palladium catalyst and a base. fu-berlin.de The reactivity of the halide in the Heck reaction follows the order I > Br > Cl. fu-berlin.de This makes this compound a highly reactive substrate for this transformation.

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner is I > Br > Cl > OTf. wikipedia.org Given this trend, this compound would be an ideal substrate for Sonogashira coupling, allowing for the introduction of an alkyne moiety at the C-4 position. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Comparison of Heck and Sonogashira Reactions for Aryl Iodides

ReactionCoupling PartnerKey ReagentsProduct Type
Heck AlkenePd catalyst, BaseSubstituted Alkene
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

The Stille coupling reaction provides another powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. orgsyn.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups. orgsyn.org While specific examples with this compound are not prevalent in the searched literature, the high reactivity of aryl iodides in Stille reactions suggests its applicability. nih.gov The general conditions often involve a palladium catalyst like Pd(PPh₃)₄ in a solvent such as DMF. numberanalytics.com

Other transition metals can also mediate transformations at the C-4 position. For example, nickel-catalyzed cross-coupling reactions, such as the Sonogashira coupling of aryl iodides with terminal alkynes, have been developed as an alternative to palladium-based systems. nih.gov Furthermore, cobalt-catalyzed C-H activation and functionalization reactions have been reported for related systems, indicating the potential for diverse reactivity beyond palladium catalysis. nih.gov

Nucleophilic Substitution Reactions Involving the Iodide Moiety

While metal-catalyzed reactions are predominant for aryl iodides, direct nucleophilic aromatic substitution (SNAr) is also a possibility, though generally less facile than for aryl halides activated by strongly electron-withdrawing groups. In SNAr reactions, the typical halide reactivity order is F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.gov However, in some systems, this order can be different. For N-methylpyridinium substrates, the reactivity for various leaving groups was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a different mechanism where deprotonation of the intermediate is rate-controlling. nih.gov The phthalimide group is electron-withdrawing, which should activate the aromatic ring towards nucleophilic attack to some extent.

Reactivity of the Phthalimide Nitrogen and Carbonyl Centers

The phthalimide moiety itself possesses reactive centers. The carbonyl groups can undergo reactions typical of imides. For instance, selective reduction of one carbonyl group can occur. The electroreduction of N-methylphthalimide to 3-hydroxy-2-methyl-isoindolin-1-one has been reported in the presence of a proton donor. sigmaaldrich.comsmolecule.com Cobalt-catalyzed reductive alkoxylation of N-methylphthalimide has also been demonstrated. rsc.org

Radical-Mediated Reactions Involving the Iodine or Phthalimide Core

The carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical-mediated reactions. Aromatic SRN1 (substitution, radical-nucleophilic, unimolecular) reactions are a possibility, where an electron is transferred to the aryl iodide, leading to the loss of the iodide anion and the formation of an aryl radical. This radical can then react with a nucleophile. sciencemadness.org

The phthalimide core itself is photoactive and can participate in radical reactions upon irradiation. clockss.org N-methylphthalimide can undergo photochemical addition reactions with various organic molecules. clockss.orgclockss.org These reactions often proceed via a single electron transfer (SET) mechanism, where the excited phthalimide acts as an electron acceptor. sigmaaldrich.comclockss.orgkoreascience.kr For example, photoreactions with alkenes can lead to solvent-incorporated addition products. oup.com Photoreduction can also occur in the presence of suitable hydrogen donors. sigmaaldrich.comclockss.org These photochemical properties suggest that the phthalimide portion of this compound can engage in radical-mediated transformations, potentially in concert with or independent of reactions at the iodo-substituted position.

Electrochemical and Photochemical Transformations

The reactivity of this compound under electrochemical and photochemical conditions is governed by its two primary functional components: the N-methylphthalimide core and the carbon-iodine bond. While direct studies on this specific molecule are limited, its behavior can be inferred from the well-documented transformations of N-methylphthalimide and various aryl iodides.

Electrochemical Transformations

The phthalimide group is known to be electrochemically active. N-methylphthalimide undergoes a reversible one-electron reduction to its radical anion at approximately -1.5 V (vs. SCE) in acetonitrile (B52724) and -1.35 V in dimethylformamide (DMF). jcu.edu.auclockss.org This radical anion is a key intermediate in several electrochemical transformations.

Aryl iodides also exhibit distinct electrochemical behavior, typically undergoing reduction at less negative potentials than other aryl halides. The process often involves the reduction of the aryl iodide to a radical anion, which then cleaves to form an aryl radical and an iodide ion. pku.edu.cnnih.gov This aryl radical intermediate can then participate in various coupling reactions. For this compound, two main electrochemical pathways are conceivable: reduction of the phthalimide ring and cleavage of the carbon-iodine bond.

Key Electrochemical Reactions:

Reductive Cleavage of the C-I Bond: The carbon-iodine bond is susceptible to reductive cleavage. This process can be facilitated electrochemically to generate an aryl radical, which can then be trapped by various reagents. pku.edu.cnresearchgate.net For example, electrochemical borylation of aryl iodides proceeds through the formation of an aryl radical intermediate. pku.edu.cn

Selective Reduction of the Imide: In the absence of reagents that specifically target the C-I bond, the phthalimide carbonyl groups can be reduced. Selective electroreduction of N-methylphthalimide has been shown to produce 3-hydroxy-2-methyl-isoindolin-1-one, particularly when using ionic liquids and a proton donor like phenol (B47542). chemicalbook.comchemdad.com

Catalytic and Mediating Roles: N-methylphthalimide has been used as a beneficial additive in the nickel-electrocatalytic sulfinylation of aryl halides, where it is thought to facilitate the reductive process. This suggests that the phthalimide moiety can act as an electron transfer mediator.

Table 1: Examples of Electrochemical Reactions of Related Compounds

ReactantConditionsProduct(s)Reaction TypeReference
N-MethylphthalimideElectroreduction, ionic liquid, phenol (proton donor)3-Hydroxy-2-methyl-isoindolin-1-oneSelective carbonyl reduction chemicalbook.com
Aryl IodideElectrolysis (constant current), B₂pin₂, Cs₂CO₃, MeOHArylboronic esterRadical borylation pku.edu.cn
Aryl IodideNickel-catalyzed electrolysis, aldehydeDiarylmethanol derivativesCross-coupling nih.gov

Photochemical Transformations

The photochemistry of N-alkylphthalimides is extensive and primarily initiated by the absorption of UV light (with absorption maxima around 235 nm and 290 nm), which promotes the molecule to an excited state. jcu.edu.auclockss.org These excited states are powerful oxidants and can initiate reactions through several pathways, including photoinduced electron transfer (PET), hydrogen abstraction, and cycloadditions. jcu.edu.auirb.hr

The presence of the iodine atom on the aromatic ring introduces an additional photochemical reaction pathway: the homolytic cleavage of the C–I bond. Aryl iodides are known to undergo photolysis to generate aryl radicals, which can then engage in subsequent reactions. nih.govfrontiersin.orgresearchgate.netacs.org

Key Photochemical Pathways:

Photoinduced Electron Transfer (PET): The phthalimide excited state is a strong electron acceptor. jcu.edu.au In the presence of an electron donor, a PET event can occur, generating a phthalimide radical anion and a donor radical cation. jcu.edu.auresearchgate.net The subsequent reactions depend on the nature of the donor.

Homolytic C-I Bond Cleavage: Upon UV irradiation, the carbon-iodine bond in this compound is expected to be the most labile site for homolysis. This cleavage generates a 4-(N-methylphthalimidyl) radical and an iodine atom. nih.govresearchgate.net These radicals can then participate in various coupling reactions, such as C-S, C-Se, and C-Te bond formation when reacted with corresponding disulfides, diselenides, or ditellurides. frontiersin.org

Photoreduction: In the presence of a hydrogen donor, excited N-methylphthalimide can abstract a hydrogen atom, leading to its reduction. For instance, photoreduction with 2,3-dimethyl-2-butene (B165504) has been reported. chemicalbook.com

Cycloaddition: N-methylphthalimide can undergo photochemical [2+2] cycloaddition reactions with alkenes to form benzazepinedione derivatives.

Table 2: Examples of Photochemical Reactions of Related Compounds

Reactant(s)ConditionsProduct(s)Reaction TypeReference
N-Methylphthalimide, Toluene DerivativesIrradiation (hν)Benzyl-substituted hydroxyphthalimidinePhotoaddition clockss.org
Aryl Iodide, Diboron ReagentUV irradiation, TMDAM, H₂OArylboronatePhotolytic borylation nih.gov
Aryl Iodide, DisulfideUV irradiation, baseAryl sulfidePhoto-induced C-S cross-coupling frontiersin.org
Aryl Iodide, StyreneIrradiation (hν)Phenanthrene derivativesArylation/cyclization cascade researchgate.net

Applications of 4 Iodo N Methylphthalimide As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Molecular Architectures

The utility of 4-iodo-N-methylphthalimide as a precursor in the synthesis of complex molecular architectures stems from the distinct reactivity of its two main components: the aryl iodide and the phthalimide (B116566) core. The phthalimide group is a structural motif found in numerous biologically active compounds and serves as a key component in drug design. Naphthalimides, which are structurally related, are recognized as foundational structures for many pharmacologically significant drugs due to their ability to intercalate with DNA.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo-substituent an excellent leaving group in a variety of cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. The presence of the iodo group enables this compound to participate in numerous palladium-catalyzed reactions, including:

Suzuki Coupling (with boronic acids)

Heck Coupling (with alkenes)

Sonogashira Coupling (with terminal alkynes)

Buchwald-Hartwig Amination (with amines)

Stille Coupling (with organostannanes)

These reactions provide robust pathways for attaching a wide array of functional groups and molecular fragments to the phthalimide scaffold, thereby enabling the construction of intricate and diverse molecular structures. For instance, similar iodo-substituted aromatic compounds are used to build complex benzofused heterocycles through the formation of multiple C-C bonds in catalyzed reaction sequences.

Table 1: Key Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingOrganoboron CompoundC-CPalladium
Heck CouplingAlkeneC-CPalladium
Sonogashira CouplingTerminal AlkyneC-CPalladium/Copper
Buchwald-Hartwig AminationAmineC-NPalladium

Utility in Polymer Chemistry and Material Science

The unique structure of this compound also makes it a valuable component in the field of polymer chemistry and material science, where it can be used to synthesize high-performance and functional polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are typically synthesized through the polycondensation of a dianhydride and a diamine. While this compound is not a traditional monomer in this two-step process, its reactive iodo group allows for its use in alternative polymerization strategies.

For example, it can be converted into a novel diamine or dianhydride monomer through synthetic modification. More directly, it can be used in metal-catalyzed polycondensation reactions, such as Suzuki or Sonogashira polycondensation, where the iodo-functionality facilitates the step-growth polymerization process. Furthermore, it can act as an end-capping agent to control the molecular weight of polymers or to introduce a specific functionality at the polymer chain ends for subsequent reactions or applications.

Incorporating the this compound unit directly into a polymer backbone is a powerful strategy for creating functional materials with tailored properties. Through polymerization methods like Suzuki polycondensation, polymers containing the rigid and thermally stable phthalimide moiety in their main chain can be synthesized.

The presence of the phthalimide unit can enhance the thermal properties, such as the glass transition temperature (Tg), of the resulting material. Additionally, the phthalimide core is known to exhibit fluorescence, and its incorporation into a polymer backbone can lead to the development of new fluorescent materials for applications in sensors, optoelectronics, or bioimaging. The synthesis of functional polymers via techniques like living radical polymerization or ring-opening metathesis polymerization (ROMP) allows for precise control over the polymer architecture, enabling the creation of advanced materials like block copolymers with specific functionalities.

Table 2: Potential Properties of Polymers Derived from this compound
PropertyRationale for Enhancement
Thermal StabilityIncorporation of the rigid, aromatic phthalimide ring into the polymer backbone.
FluorescenceThe inherent photoluminescent properties of the phthalimide scaffold.
Chemical ResistanceThe stable imide functional group is resistant to many solvents and chemical agents.
FunctionalizabilityThe polymer chain can be further modified at the phthalimide unit for specific applications.

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and improving atom economy. The reactivity of the carbon-iodine bond makes this compound an excellent candidate for inclusion in such processes.

In palladium-catalyzed cascade reactions, the aryl iodide can initiate a sequence of events, such as carbene insertion followed by an intramolecular cyclization, to rapidly build complex heterocyclic frameworks. For example, related substrates like o-iodo-N-alkenylanilines have been shown to undergo palladium-catalyzed cascade reactions with tosylhydrazones to produce polysubstituted indoles and 1,4-dihydroquinolines. This demonstrates the potential of this compound to serve as a key component in similar sequences, leading to the efficient synthesis of novel, complex heterocyclic systems built upon the phthalimide scaffold. The development of one-pot synthesis protocols is a significant goal in modern chemistry, and versatile building blocks like this compound are instrumental in achieving this.

Coordination Chemistry and Catalysis

In coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. While the N-methylphthalimide core itself is not a strong chelating agent, it serves as an excellent and rigid scaffold for the synthesis of more complex ligands.

The true potential of this compound in ligand design lies in the synthetic versatility of the iodo group. This group can be readily substituted with various donor groups through cross-coupling reactions. By attaching known coordinating fragments—such as pyridyl, phosphino, or carboxylate groups—to the phthalimide ring via the iodo position, a diverse library of novel ligands can be synthesized.

For example, a Suzuki coupling reaction could be used to attach a pyridine-boronic acid, resulting in a bidentate N,O-donor ligand where the phthalimide carbonyl oxygen and the pyridine (B92270) nitrogen can coordinate to a metal center. This approach allows for the creation of ligands with well-defined geometries and electronic properties, where the rigid phthalimide backbone can enforce a specific coordination environment around a metal ion. Such tailored ligands are essential for the development of new catalysts, metal-organic frameworks (MOFs), and functional materials.

Exploration of Catalytic Activities of this compound in Organic Transformations

Extensive research into the applications of this compound as a synthetic building block and intermediate has revealed its primary role as a precursor in the synthesis of more complex molecules. However, a comprehensive review of scientific literature and chemical databases indicates a notable absence of studies exploring its direct catalytic activities in organic transformations.

While the broader class of phthalimides and organoiodine compounds are utilized in various catalytic systems, this compound itself has not been identified as a catalyst or a direct precursor to a catalytically active species in published research. Organic chemistry frequently employs aryl iodides as substrates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. In these reactions, the carbon-iodine bond is cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond, with the aryl iodide acting as a reactant, not a catalyst.

Similarly, while certain N-substituted phthalimides, such as N-hydroxyphthalimide (NHPI), have been investigated for their catalytic roles, particularly in oxidation reactions, these activities are specific to the functional groups attached to the nitrogen atom and are not characteristic of the this compound structure.

Therefore, based on currently available scientific data, there are no established catalytic applications for this compound in organic transformations. The compound is principally recognized for its utility as an intermediate in synthetic chemistry.

Advanced Spectroscopic and Computational Investigations of 4 Iodo N Methylphthalimide

High-Resolution Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques provide detailed insights into the molecular framework and behavior of 4-iodo-N-methylphthalimide, moving beyond simple confirmation of its presence.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, HMBC)

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the basic structure of this compound, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in providing through-space and through-bond correlations, respectively.

NOESY experiments would be crucial in determining the spatial proximity of protons. For this compound, a key investigation would be the observation of a cross-peak between the protons of the N-methyl group and the aromatic protons on the phthalimide (B116566) ring. The presence and intensity of this correlation would provide evidence for the preferred conformation of the N-methyl group relative to the planar phthalimide ring system.

HMBC spectroscopy allows for the assignment of quaternary carbons and the confirmation of the connectivity of the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. In the case of this compound, HMBC would be expected to show correlations between the N-methyl protons and the carbonyl carbons of the phthalimide ring, as well as with the carbon atoms of the aromatic ring to which the nitrogen is attached. Furthermore, correlations between the aromatic protons and the iodinated carbon, as well as the carbonyl carbons, would definitively establish the substitution pattern.

Expected HMBC and NOESY Correlations for this compound

Proton(s)Expected HMBC Correlation (with Carbon)Expected NOESY Correlation (with Proton)
N-Methyl (CH₃)Carbonyl (C=O), Aromatic C-NAromatic Protons
Aromatic ProtonsCarbonyl (C=O), Iodinated Carbon (C-I), Other Aromatic CarbonsN-Methyl Protons, Other Aromatic Protons

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways, which can provide insights into reaction mechanisms. researchgate.net When coupled with techniques like electrospray ionization (ESI), HRMS can be used to study the gas-phase dissociation of protonated molecules. researchgate.net

For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental formula (C₉H₆INO₂). In tandem mass spectrometry (MS/MS) experiments, the fragmentation of the protonated molecule would be expected to follow characteristic pathways for N-substituted phthalimides. xml-journal.net Potential fragmentation patterns could include:

Loss of Carbon Monoxide (CO): A common fragmentation for phthalimide derivatives.

Loss of the Iodine Atom: Cleavage of the C-I bond.

Cleavage involving the N-methyl group: Fragmentation of the N-CH₃ bond.

Loss of the entire N-methylphthalimide nucleus: In cases of more complex derivatives. xml-journal.net

By analyzing the exact masses of the fragment ions, the elemental composition of each fragment can be determined, allowing for the confident proposal of fragmentation mechanisms. This information is invaluable for understanding the stability of different bonds within the molecule and for predicting its behavior in chemical reactions. Studies on related phthalate metabolites have demonstrated the utility of HRMS in identifying structurally significant fragment ions to classify different types of metabolites based on their fragmentation pathways. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to its conformation and intermolecular interactions. americanpharmaceuticalreview.comspectroscopyonline.com The combination of both techniques offers a more complete vibrational characterization of a material. spectroscopyonline.com For this compound, these techniques can be used to study the orientation of the N-methyl group and the influence of the iodine substituent on the phthalimide ring.

FT-IR Spectroscopy would show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the phthalimide ring. The frequencies of these bands can be influenced by the electronic effect of the iodine atom and by the conformation of the N-methyl group.

Raman Spectroscopy is often complementary to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com The C-I stretching vibration, for instance, is expected to be a strong and characteristic band in the low-frequency region of the Raman spectrum.

Conformational analysis can be performed by comparing the experimental spectra with theoretical spectra calculated for different possible conformers of the molecule. For example, the rotational orientation of the N-methyl group could lead to subtle shifts in the vibrational frequencies of the carbonyl groups or the aromatic ring. By finding the best match between the experimental and calculated spectra, the most stable conformation in the solid state or in solution can be determined. Similar approaches have been successfully applied to study the conformations of other complex organic molecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations can provide detailed insights into the electronic properties of this compound. Key parameters that can be calculated include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. chemmethod.com A smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO is likely to be centered on the electron-deficient carbonyl groups of the phthalimide moiety. researchgate.net The introduction of the iodine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to N-methylphthalimide.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, highlighting areas prone to nucleophilic attack.

Calculated Electronic Properties of Phthalimide Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phthalimide-7.5-1.85.7
N-Methylphthalimide-7.3-1.75.6
This compound(Predicted Lower)(Predicted Lower)(Predicted to be smaller)

Theoretical Analysis of Reaction Mechanisms and Transition States

DFT calculations are highly effective in modeling reaction pathways and characterizing the structures and energies of transition states. coe.edu This allows for a detailed understanding of reaction mechanisms at the molecular level. For this compound, theoretical analysis could be applied to various reactions, such as nucleophilic substitution at the carbonyl carbons or reactions involving the carbon-iodine bond.

By calculating the potential energy surface for a given reaction, intermediates and transition states can be identified. The energy barrier for the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies on the formation of N-phenylphthalimide have shown that an explicit solvent molecule can act as a proton donor and acceptor, catalyzing the reaction. mdpi.com

For reactions involving this compound, DFT could be used to:

Model the nucleophilic attack on the carbonyl groups, identifying the transition state and determining the activation energy.

Investigate the mechanism of substitution reactions at the iodinated position, for example, in palladium-catalyzed cross-coupling reactions.

Explore the energetics of different reaction pathways to predict the most favorable products.

The ability to computationally screen for plausible transition states and reaction intermediates provides powerful predictive capabilities that can guide experimental work. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

Information regarding molecular dynamics simulations to analyze the conformational landscape of this compound is not available in the reviewed literature.

Photophysical Characterization and Excited State Dynamics

Detailed research findings on the photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state dynamics of this compound are not described in the currently accessible scientific literature.

Future Research Directions and Unexplored Reactivity of 4 Iodo N Methylphthalimide

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-iodo-N-methylphthalimide is a crucial first step to unlocking its full potential. Current synthetic strategies often rely on harsh reagents and generate significant waste. Future research should focus on the following areas:

Direct C-H Iodination: Investigating novel catalytic systems for the direct C-H iodination of N-methylphthalimide would represent a significant advancement in terms of atom economy and process simplification. This could involve exploring transition-metal catalysts or metal-free, oxidant-based approaches.

Green Solvents and Catalysts: A shift towards the use of greener and more sustainable solvents, such as bio-derived solvents or supercritical fluids, is essential. Furthermore, the development of recyclable and reusable catalysts, including solid-supported catalysts or nanocatalysts, would greatly enhance the sustainability of the synthesis. Iron(III)- and iodide-promoted synthesis of other nitrogen-containing heterocycles offers a promising avenue for sustainable catalysis. rsc.org

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability.

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct C-H IodinationHigh atom economy, reduced wasteDevelopment of novel catalysts (transition metal or metal-free)
Green Chemistry ApproachesReduced environmental impactUse of bio-derived solvents, recyclable catalysts
Flow ChemistryImproved control, safety, and scalabilityOptimization of reaction parameters in a continuous flow reactor

Exploration of Unconventional Reactivity Patterns

The carbon-iodine bond in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. While traditional cross-coupling reactions are certainly applicable, future research should delve into more unconventional reactivity patterns:

Photoredox Catalysis: The unique photophysical properties of iodoaromatic compounds make them excellent candidates for photoredox-catalyzed reactions. Investigating the ability of this compound to participate in single-electron transfer processes under visible light irradiation could lead to the development of novel bond-forming methodologies. This approach has been successfully applied to other organic molecules, enabling challenging transformations under mild conditions. semanticscholar.orgnih.govyoutube.com

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, enabling the formation of supramolecular assemblies with unique structural and electronic properties. Exploring the halogen bonding interactions of this compound could lead to applications in crystal engineering and the design of novel functional materials. N-iodophthalimide has been studied as a halogen bond donor, providing a basis for this research direction. researchgate.net

Radical Reactions: The relatively weak C-I bond can be homolytically cleaved to generate an aryl radical. Investigating the generation and subsequent reactivity of the 4-(N-methylphthalimidyl) radical could open up new avenues for C-C and C-heteroatom bond formation. The elusive N-amidyl radical has been studied, suggesting the feasibility of generating and utilizing related radical species. acs.org

Integration into Advanced Functional Materials

The unique electronic and structural features of the this compound unit make it an attractive building block for the construction of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): The phthalimide (B116566) core is known to be a good electron-transporting moiety. The introduction of a heavy iodine atom could enhance intersystem crossing and promote phosphorescence, making this compound a promising candidate for use in the emissive layer of OLEDs. cnrs-imn.frresearchgate.netrsc.orgoled.comjmaterenvironsci.com The development of new organic materials is crucial for advancing OLED technology.

Polymer Synthesis: this compound can serve as a versatile monomer in various polymerization reactions, including cross-coupling polymerizations. The resulting polymers could exhibit interesting properties, such as high thermal stability and unique photophysical characteristics. google.com The incorporation of phthalimide groups into polymers has been shown to enhance their properties. Iodo silanes have also been explored as substrates for the solid-phase synthesis of molecularly imprinted polymer nanoparticles, suggesting the utility of iodo-functionalized monomers. mdpi.com

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure of the phthalimide unit makes it an excellent building block for the construction of porous materials. The iodo-functionality can be used as a reactive site for post-synthetic modification, allowing for the tuning of the pore environment and the introduction of specific functionalities.

Material ClassPotential ApplicationKey Feature of this compound
OLEDsEmissive LayerEnhanced phosphorescence due to heavy atom effect
PolymersHigh-performance plasticsThermal stability and modifiable reactivity
POFs/COFsGas storage, catalysisRigid building block with a site for post-synthetic modification

Synergistic Methodologies in Synthesis and Catalysis

The combination of the unique properties of this compound with other catalytic systems could lead to the development of powerful and efficient synthetic methodologies.

Dual Catalysis: Exploring synergistic catalytic cycles that combine a transition metal catalyst with an organocatalyst or a photoredox catalyst could enable novel transformations that are not possible with a single catalytic system. For example, a dual catalytic system could be designed to activate both this compound and a coupling partner simultaneously, leading to highly selective and efficient bond formation. Merging photoredox catalysis with organocatalysis has proven to be a powerful strategy in asymmetric synthesis. nih.govmdpi.com

Catalyst and Reagent: this compound could potentially act as both a catalyst and a reagent in certain transformations. For instance, its ability to act as a halogen bond donor could be exploited to pre-organize substrates for a subsequent chemical reaction, where the iodo-substituent itself is transferred.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for preparing 4-iodo-N-methylphthalimide, and how do reaction conditions influence yield and purity?

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H NMR should show aromatic protons as doublets (J ≈ 8 Hz) due to iodine’s electron-withdrawing effect. 13^{13}C NMR should confirm the iodine-substituted carbon (~90 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 301.9704 (C₉H₆INO₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for publication) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is light-sensitive due to the C–I bond’s susceptibility to photolytic cleavage. Store in amber vials at –20°C under inert gas (Ar/N₂). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via TLC or HPLC for iodide byproducts .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C–I bond’s moderate strength (≈50 kcal/mol) makes it suitable for palladium-catalyzed couplings. Optimize using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 80°C. Compare with bromo/chloro analogs: iodine’s larger atomic radius slows oxidative addition but enhances leaving-group ability. Track reaction progress via GC-MS or in situ IR .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate using:
  • Deuterated Solvent Controls : Compare DMSO-d₆ vs. CDCl₃.
  • 2D NMR : COSY and HSQC confirm proton-carbon correlations.
  • Independent Synthesis : Reproduce results using alternative routes (e.g., Ullmann coupling) .

Q. How can computational chemistry (DFT) predict the electronic effects of iodine in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model:
  • Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity trends.
    Compare with experimental UV-Vis spectra (λmax ≈ 290 nm) .

Data Management and Reproducibility

Q. What guidelines ensure reproducible experimental protocols for this compound synthesis?

  • Methodological Answer : Follow FAIR data principles:
  • Metadata : Document reaction parameters (time, temperature, humidity).
  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion for real-time data entry .
  • Supporting Information : Include raw NMR/MS files and chromatograms in supplementary materials .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
  • Waste Disposal : Neutralize with 10% Na₂S₂O₃ before disposal.
  • PPE : Nitrile gloves and safety goggles are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.